Product packaging for 3-Cyanophenyl sulfamate(Cat. No.:CAS No. 136167-16-3)

3-Cyanophenyl sulfamate

Cat. No.: B2468843
CAS No.: 136167-16-3
M. Wt: 198.2
InChI Key: LJMMVSSXNQNZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Cyanophenyl sulfamate is a chemical compound of interest in organic and medicinal chemistry research. Its structure combines a sulfamate functional group, known for its role in inhibiting enzymes like sulfatases and carbonic anhydrases, with a 3-cyanophenyl moiety that can serve as a versatile synthetic handle or influence bioavailability. This molecular architecture suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical development. Researchers may employ this compound in constructing targeted libraries for high-throughput screening or as a precursor in designing enzyme inhibitors. The sulfamate group is a well-known isostere for phosphate and can confer metabolic stability to drug candidates. The nitrile group on the phenyl ring offers a site for further chemical modification, allowing for diversification into amides or tetrazoles, or for modulating the compound's electronic properties and binding interactions with biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3S B2468843 3-Cyanophenyl sulfamate CAS No. 136167-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-cyanophenyl) sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMMVSSXNQNZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of 3 Cyanophenyl Sulfamate

Role of the Sulfamate (B1201201) Group as a Leaving Group in Chemical Processes

The sulfamate moiety is an effective leaving group in various chemical transformations, a property crucial for its application in cross-coupling reactions. acs.orglibretexts.org Unlike simple alcohols, where the hydroxyl group is a poor leaving group, converting a phenol (B47542) to a sulfamate ester significantly enhances its reactivity. libretexts.org This enhanced reactivity stems from the ability of the sulfamate group to stabilize the negative charge that develops upon its departure. The negative charge on the resulting sulfamate anion is delocalized over the sulfur and oxygen atoms, rendering it a weak base and, consequently, a good leaving group. libretexts.org

Aryl sulfamates have demonstrated superior stability under a wide range of experimental conditions compared to other phenol derivatives like triflates, which are prone to hydrolysis. acs.orgnih.gov This stability allows for the functionalization of the aromatic ring, for instance, through directed ortho-metalation, prior to the cross-coupling event. nih.govupenn.educanada.ca Theoretical and experimental studies on the hydrolysis of aryl sulfamates have provided insights into their reactivity. Uncatalyzed hydrolysis of aryl sulfamate monoanions is proposed to proceed through an SN1-type mechanism involving a SO₂NH intermediate. uq.edu.au In the context of enzyme-catalyzed reactions, sulfamates can act as irreversible inactivators of sulfatases, highlighting the chemical reactivity of the sulfamate group. uq.edu.au

Participation of Aryl Sulfamates as Electrophiles in Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl sulfamates have emerged as highly attractive electrophilic partners in transition metal-catalyzed cross-coupling reactions, offering a potent alternative to traditional aryl halides and triflates. nih.govnih.gov Their utility is particularly notable in the construction of C-C and C-N bonds, which are fundamental linkages in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net Both palladium and nickel catalyst systems have been successfully employed to activate the C–O bond of aryl sulfamates for these transformations. acs.orgnih.govnih.gov

Palladium-Catalyzed C-C and C-N Cross-Couplings of Aryl Sulfamates

While nickel catalysis was initially favored for the activation of the relatively inert C–O bond of aryl sulfamates, recent advancements have established palladium-based systems as highly effective for these transformations. acs.orgnih.gov Palladium catalysts have been successfully applied to Suzuki-Miyaura C-C couplings and, more recently, to Buchwald-Hartwig-type C-N couplings of aryl sulfamates. acs.orgnih.govnih.gov

A significant breakthrough was the development of palladium-based catalysts capable of facilitating the Suzuki-Miyaura coupling of aryl sulfamates at room temperature. nih.gov For instance, the use of a (1-tBu-Indenyl)Pd(XPhos)Cl precatalyst has shown high activity for the coupling of a variety of aryl sulfamates. acs.orgresearchgate.net The efficiency of these palladium systems for aryl sulfamate coupling is now approaching that seen with aryl chlorides, underscoring the significant progress in this area. nih.gov

In the realm of C-N bond formation, a palladium-based catalyst featuring an N-methyl-2-aminobiphenyl palladacycle supported by a sterically demanding phosphine (B1218219) ligand has been shown to effectively catalyze the amination of aryl sulfamates with a broad range of nitrogen nucleophiles. acs.orgus.esnih.gov This includes challenging substrates like primary amides. acs.org The p-cyanophenyl sulfamate, in particular, has been shown to couple efficiently with aniline (B41778) under these conditions. acs.org

For the Suzuki-Miyaura coupling of aryl sulfamates using an XPhos-ligated palladium catalyst, DFT calculations revealed that the bidentate coordination of the XPhos ligand is crucial. acs.orgresearchgate.net An additional interaction between the biaryl ring of the ligand and the palladium center significantly lowers the energy barrier for oxidative addition. acs.orgresearchgate.net The calculations also explain the experimental observation that aryl sulfamates with electron-withdrawing groups, such as 3-cyanophenyl sulfamate, exhibit higher reactivity. acs.orgnih.gov These substituents lower the energy of the oxidative addition transition state. nih.gov Conversely, electron-donating groups on the aryl ring increase this energy barrier, leading to lower reactivity. nih.gov

In the palladium-catalyzed amination of aryl sulfamates, the initial binding of the sulfamate to the Pd(0) species forms an η²-complex. acs.orgnih.gov The subsequent oxidative addition is exergonic and proceeds through a transition state with a significant energy barrier, confirming it as the rate-limiting step. acs.orgnih.gov

The design of the phosphine ligand is paramount in achieving high reactivity and selectivity in palladium-catalyzed cross-coupling reactions of aryl sulfamates. acs.orgnih.govacs.orgnih.gov Sterically bulky and electron-rich dialkylbiaryl phosphine ligands, such as XPhos and PCyp₂ArXyl2, have proven to be particularly effective. acs.orgnih.govacs.orgus.es

The steric bulk of these ligands promotes the formation of monoligated palladium species, which are often the active catalysts. researchgate.net Furthermore, the specific architecture of ligands like XPhos allows for a secondary interaction between the ligand's biaryl moiety and the palladium center, which, as mentioned, stabilizes the oxidative addition transition state. acs.orgresearchgate.net This non-covalent interaction is credited with the excellent performance of the catalytic system in room-temperature Suzuki-Miyaura couplings. acs.org

In the context of C-N coupling, the use of a highly specialized phosphine, PCyp₂ArXyl2, in conjunction with a palladacycle precatalyst, was essential for achieving a broad substrate scope, including the successful coupling of various amines and even amides. acs.orgus.es The choice of ligand can dramatically influence the outcome of the reaction, with many standard phosphine ligands proving ineffective for these challenging transformations. nih.gov

For the palladium-catalyzed amination of aryl sulfamates, a mixture of a polar protic solvent, such as t-butanol, and water was found to be critical for achieving high conversion rates. acs.orgnih.gov Computational studies suggest that in such polar protic media, the C-N coupling proceeds through a cationic pathway. acs.orgus.esnih.gov In the Suzuki-Miyaura coupling of fluoro-substituted aryl sulfamates with aminomethyltrifluoroborates, a mixture of n-propanol and water proved to be a more effective solvent system than t-butanol/water. nih.gov The addition of a small amount of water has also been shown to be beneficial in the palladium-catalyzed C-N cross-coupling of sulfinamides and aryl halides, likely by improving the dissolution of the inorganic base. organic-chemistry.org

The polarity of the solvent can also dictate the selectivity of the reaction when a substrate possesses multiple electrophilic sites. For instance, in the Suzuki coupling of a substrate with both a C-Cl and a C-OTf bond, nonpolar solvents favored reaction at the C-Cl bond, while polar solvents favored the C-OTf bond. nih.gov This highlights the profound impact the solvent can have on the reaction pathway. nih.gov

Nickel-Catalyzed Cross-Couplings with Aryl Sulfamate Substrates

Nickel catalysts have been extensively used for the cross-coupling of aryl sulfamates and are often preferred for their ability to activate the strong C–O bond more readily than palladium. researchgate.netnih.govnih.govupenn.edunih.govnih.govacs.orgmontana.edu Nickel-catalyzed Suzuki-Miyaura, Stille, and amination reactions of aryl sulfamates have been well-established. nih.govnih.govupenn.edunih.govmontana.edu

In Suzuki-Miyaura reactions, nickel precatalysts like (dppf)Ni(o-tolyl)(Cl) have been shown to be highly active, operating at lower catalyst loadings and milder conditions than previously reported systems, sometimes even at room temperature. researchgate.netnih.govnih.govacs.org The reactivity in these couplings is generally higher for electron-withdrawing sulfamates. nih.gov Mechanistic studies indicate that these reactions likely proceed through a Ni(0)/Ni(II) catalytic cycle. researchgate.netnih.govnih.govacs.org The formation of Ni(I) species, which can occur through comproportionation pathways, is generally considered detrimental to the catalytic process, leading to off-cycle, unproductive intermediates. researchgate.netnih.govnih.govacs.org

Nickel catalysts have also enabled the first successful amination reactions of aryl sulfamates. nih.gov An extensive survey of reaction parameters revealed that N-heterocyclic carbene (NHC) ligands were uniquely effective in promoting this transformation, while phosphine ligands that were successful in Suzuki-Miyaura couplings were ineffective. nih.gov The optimal system utilized [Ni(cod)₂] with an SIPr·HCl ligand precursor and NaOtBu as the base in dioxane. nih.gov This methodology demonstrated a broad scope for both the aryl sulfamate and the amine coupling partner. nih.gov

Furthermore, nickel catalysis has been successfully applied to the Stille cross-coupling of aryl sulfamates with various organostannanes. nih.govmontana.edu This reaction is particularly valuable for constructing challenging aryl-heteroaryl, aryl-alkenyl, and aryl-alkynyl bonds. nih.govmontana.edu The success of this transformation relies on the use of relatively unhindered alkylphosphine ligands and the presence of KF. nih.govmontana.edu

Below is an interactive data table summarizing selected nickel-catalyzed cross-coupling reactions of aryl sulfamates.

Coupling ReactionAryl Sulfamate ExampleCoupling PartnerCatalyst SystemLigandSolventTemp (°C)Yield (%)Ref
AminationN,N-dimethyl-4-methoxyphenyl sulfamateMorpholine[Ni(cod)₂]SIPr·HClDioxane8095 nih.gov
Suzuki-Miyaura4-Cyanophenyl N,N-dimethylsulfamatePhenylboronic acid(dppf)Ni(o-tolyl)(Cl)dppfTHFRT>99 nih.gov
StilleN,N-diethyl-1-naphthyl sulfamateTributyl(phenyl)stannaneNi(cod)₂PCy₃Dioxane8060 nih.gov
Mechanistic Insights into Ni(0)/Ni(II) and Ni(I) Species in Catalytic Cycles

Nickel-catalyzed cross-coupling reactions involving aryl sulfamates, such as this compound, have emerged as a powerful alternative to traditional palladium-catalyzed methods. nih.gov Mechanistic studies have provided crucial insights into the roles of different nickel oxidation states, primarily Ni(0), Ni(I), and Ni(II), in the catalytic cycle.

The generally accepted mechanism for these transformations involves a Ni(0)/Ni(II) catalytic cycle. nih.govnii.ac.jp The cycle is initiated by the in situ generation of a catalytically active Ni(0) species. This is followed by the oxidative addition of the aryl sulfamate (Ar-OSO₂NR₂) to the Ni(0) center, forming a Ni(II) intermediate. Subsequent steps involve transmetalation with a coupling partner and reductive elimination to yield the final product and regenerate the Ni(0) catalyst. nii.ac.jpchemrxiv.org

The reaction between the Ni(II) precatalyst and the active Ni(0) species. nih.gov

The reaction between the catalytic intermediate (dppf)Ni(Ar)(sulfamate) and the active Ni(0) species. nih.gov

The presence of these Ni(I) species can lead to catalyst deactivation and a decrease in reaction yield. Understanding these off-cycle pathways is crucial for the design of more robust and efficient nickel catalysts for the transformation of aryl sulfamates. nih.gov The use of specific ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can influence the stability of the different nickel species and modulate the catalytic activity. nih.gov Furthermore, computational studies, including Density Functional Theory (DFT) calculations, have been employed to support experimental observations and provide a deeper understanding of the elementary steps within the catalytic cycle. nih.govacs.org

Reactivity of the Sulfamate Moiety as a Directing Group for C-H Functionalization

The sulfamate moiety is a versatile and effective directing group in transition-metal-catalyzed C-H functionalization reactions. duke.edunih.govresearchgate.net This directing ability allows for the selective activation and subsequent modification of otherwise unreactive C-H bonds at specific positions within a molecule, offering a powerful tool for the synthesis of complex organic structures. duke.edusioc-journal.cn

Aryl sulfamates, including this compound, can direct the functionalization of C-H bonds at the ortho position of the aromatic ring. nih.govnih.gov This regioselectivity is achieved through the formation of a cyclometalated intermediate, where the metal catalyst coordinates to the sulfamate group and subsequently activates a nearby C-H bond. sioc-journal.cn This strategy has been successfully employed in various transformations, including arylation, amination, and alkylation reactions. acs.orgnih.gov

Beyond aromatic C-H functionalization, the sulfamate group can also direct the functionalization of aliphatic C(sp³)–H bonds. nih.gov By anchoring the sulfamate ester to an alcohol, it can guide reactions to specific carbon centers within an alkyl chain. For instance, sulfamate esters have been shown to facilitate the C(3)–H functionalization through a 1,6-hydrogen-atom transfer (HAT) process, leading to the formation of cyclic sulfamate products. nih.gov This approach provides complementary regioselectivity to other directing groups that typically favor C(4)–H functionalization via 1,5-HAT. nih.gov

The effectiveness of the sulfamate directing group is influenced by several factors, including the choice of metal catalyst (e.g., palladium, rhodium), ligands, and reaction conditions. sigmaaldrich.comnih.gov The development of enantioselective variants of these reactions further enhances the synthetic utility of the sulfamate directing group. sigmaaldrich.com

Generation and Reactivity of Aza-Sulfene Intermediates from Sulfamates

Sulfamates, particularly N-H sulfamoyl fluorides, can serve as precursors to highly reactive aza-sulfene intermediates (R-N=SO₂). thieme-connect.com These transient species are generated under mild conditions, often through the base-mediated elimination of a leaving group from the sulfamoyl precursor. thieme-connect.com For instance, the use of potassium fluoride (B91410) as a base can facilitate the conversion of N-H sulfamoyl fluorides into aza-sulfenes. thieme-connect.com

Once generated, aza-sulfenes are powerful electrophiles that readily react with a variety of nucleophiles. thieme-connect.com This reactivity has been harnessed for the synthesis of a diverse range of sulfur-containing compounds. A prominent application is their reaction with phenols and alcohols to construct sulfamate esters. thieme-connect.com This method offers a reliable and efficient alternative to traditional multi-step procedures for sulfamate synthesis. thieme-connect.com

The generation of aza-sulfenes from sulfamates is a key step in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. thieme-connect.com This concept provides a modular approach for the rapid and reliable assembly of functional molecules. The ability to generate aza-sulfenes under mild conditions and their subsequent efficient ligation with nucleophiles makes them valuable synthons in medicinal chemistry and materials science. thieme-connect.comresearchgate.net

Analysis of Chemo- and Regioselectivity in Aryl Sulfamate Transformations

The transformations of aryl sulfamates, such as this compound, are often characterized by high levels of chemo- and regioselectivity. This selectivity is crucial for the synthesis of well-defined products and is influenced by a combination of factors including the nature of the catalyst, the directing group ability of the sulfamate moiety, and the electronic properties of the substrate.

Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. In the context of this compound, a key aspect of chemoselectivity is the ability to selectively activate the C-O bond of the sulfamate for cross-coupling reactions while leaving other potentially reactive groups, such as the cyano group, intact. researchgate.net The choice of catalyst and reaction conditions plays a pivotal role in achieving this selectivity. For example, nickel-catalyzed systems have been developed that are highly effective for the cross-coupling of aryl sulfamates, demonstrating excellent functional group tolerance. nih.govnih.gov

Regioselectivity , the control of the position of a chemical reaction, is prominently demonstrated in C-H functionalization reactions directed by the sulfamate group. As discussed previously, the sulfamate moiety typically directs functionalization to the ortho position of the aryl ring. nih.govnih.gov This high regioselectivity is a direct consequence of the formation of a stable cyclometalated intermediate. sioc-journal.cn In cases where multiple C-H bonds are available, the inherent directing ability of the sulfamate group can lead to the exclusive formation of a single regioisomer. scholaris.ca

The interplay between electronic and steric effects also governs the chemo- and regioselectivity of these transformations. The electron-withdrawing nature of the cyano group in this compound can influence the reactivity of the aromatic ring and the C-O bond. Careful consideration and optimization of reaction parameters are therefore essential to control the outcome of these reactions and achieve the desired product with high selectivity. researchgate.netmdpi.com

Below is a table summarizing the types of transformations and the observed selectivity for aryl sulfamates.

TransformationCatalyst/ReagentSelectivityReference
Suzuki-Miyaura CouplingNi(dppf)Cl₂Chemoselective C-O bond cleavage nih.gov
C-H AminationPd(OAc)₂Ortho-regioselective nih.gov
C-H AlkylationRh₂(OAc)₄C(3)-regioselective (in aliphatic systems) nih.gov
Sulfamate Ester SynthesisKF (base)Chemoselective reaction with alcohols/phenols thieme-connect.com

Advanced Applications in Organic Synthesis and Chemical Transformations

3-Cyanophenyl Sulfamate (B1201201) as a Building Block in the Construction of Complex Organic Scaffolds

Aryl sulfamates, including 3-cyanophenyl sulfamate, are increasingly recognized as valuable building blocks in the synthesis of complex organic scaffolds. The sulfamate moiety can act as a directing group, facilitating the functionalization of the aromatic ring at positions that might otherwise be difficult to access. For instance, the sulfamate group can direct ortho- or para-C-H functionalization, allowing for the introduction of various substituents prior to further transformations. rsc.org This strategic functionalization is crucial for building molecular complexity.

Furthermore, the aryl C–O bond of the sulfamate can be cleaved under specific catalytic conditions, enabling its use in cross-coupling reactions. While historically less reactive than aryl halides or triflates, recent advances in nickel and palladium catalysis have expanded the utility of aryl sulfamates as electrophiles in C–N and C–C bond-forming reactions. rsc.orgorganic-chemistry.org This dual reactivity—acting as both a directing group and a leaving group—makes aryl sulfamates like this compound powerful tools for the modular construction of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials. rsc.org

Utilization of Sulfamates in Intermolecular C-H Amination Reactions

One of the most significant applications of sulfamates in organic synthesis is their use as nitrogen sources in metal-catalyzed C-H amination reactions. These reactions allow for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, a transformation of fundamental importance in the synthesis of amines. Dirhodium(II) catalysts have proven particularly effective in promoting both intramolecular and intermolecular C-H amination with sulfamate esters. nih.govchemistryforsustainability.org

The generally accepted mechanism for rhodium-catalyzed C-H amination involves the in situ generation of a rhodium-nitrene intermediate from the sulfamate precursor and an oxidant, such as a hypervalent iodine reagent. nih.gov This highly reactive intermediate then undergoes C-H insertion to form the desired amine product. The choice of rhodium catalyst and its ligands can influence the efficiency and selectivity of the reaction. For example, the strapped carboxylate dirhodium catalyst, Rh₂(esp)₂, has shown superior performance for C-H amination with sulfamate esters compared to more common tetracarboxylate systems. chemistryforsustainability.org

Computational studies have provided deeper insights into the mechanism, suggesting that the reaction can proceed through different pathways depending on the catalyst. For instance, with Rh₂(formate)₄, a direct C-H bond insertion is proposed, while with other catalysts, a stepwise mechanism involving hydrogen abstraction followed by C–N bond formation may be operative. mcmaster.caresearchgate.netresearchgate.net

Table 1: Overview of Catalyst Systems in Sulfamate C-H Amination
Catalyst SystemKey FeaturesReaction TypeReferences
Dirhodium(II) tetracarboxylates (e.g., Rh₂(OAc)₄)Commonly used, promotes C-H insertion via a nitrene intermediate.Intramolecular and Intermolecular C-H Amination nih.gov
Dirhodium(II) tetracarboxamidatesChiral versions developed for enantioselective C-H amination.Asymmetric Intramolecular C-H Amination nih.govmcmaster.ca
Rh₂(esp)₂Highly efficient "strapped" catalyst, effective at low loadings.Intramolecular and Intermolecular C-H Amination chemistryforsustainability.org

Application of Sulfamates in Alkene Aziridination Methodologies

Aryl sulfamates are also employed as nitrogen sources in the metal-catalyzed aziridination of alkenes, providing a direct route to aziridines, which are valuable three-membered heterocyclic building blocks. wikipedia.org Similar to C-H amination, these reactions often proceed through a metal-nitrene intermediate that is transferred to the alkene.

Rhodium catalysts are effective for the aziridination of alkenes using sulfamates. inorgchemres.org The reaction can be performed both intramolecularly and intermolecularly. For instance, the diastereoselective intramolecular aziridination of substituted homoallyl sulfamates has been demonstrated using achiral rhodium catalysts. inorgchemres.org The stereochemical outcome of these reactions can often be predicted based on proposed transition state models.

In addition to rhodium, other transition metals such as copper have been studied for alkene aziridination with various nitrogen sources. Mechanistic investigations of copper-catalyzed aziridination suggest that the reaction can proceed through a Cu(I)/Cu(III) catalytic cycle. rsc.orgmdpi.com Furthermore, electrochemical methods for alkene aziridination using sulfamates as the nitrogen source have been developed, offering an alternative approach that proceeds through the stepwise formation of the two C-N bonds. semanticscholar.org

Metal Sulfamates as Lewis Acid Catalysts in Organic Synthesis

While sulfamates are typically used as reactants or directing groups, there are instances where metal sulfamate salts themselves can function as catalysts.

Copper(II) sulfamate has been identified as an efficient Lewis acid catalyst for the one-pot, three-component Biginelli reaction. nih.gov This reaction is a classic multicomponent condensation used to synthesize dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of biological activities. The use of copper(II) sulfamate as a catalyst offers several advantages over traditional methods, including milder reaction conditions, shorter reaction times, and good product yields. nih.gov

The catalytic activity of copper(II) sulfamate in the Biginelli reaction highlights its potential as a Lewis acid catalyst in other condensation and addition reactions. The proposed mechanism involves the stabilization of an acyl imine intermediate by the copper(II) center through a coordinate bond. nih.gov This activation of the intermediate facilitates the subsequent nucleophilic addition and cyclization steps. This mode of action suggests that metal sulfamates could be explored as catalysts for other organic transformations that proceed through similar Lewis acid-activated intermediates.

Table 2: Catalytic Performance of Copper(II) Sulfamate in the Biginelli Reaction
ReactantsCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Benzaldehyde, Ethyl Acetoacetate, Urea15High nih.gov

Derivatization Strategies for Aryl Sulfamates to Develop Novel Chemical Reagents and Tools

The aryl sulfamate scaffold is a versatile platform for the development of novel chemical reagents and tools, particularly in the field of medicinal chemistry. The sulfamate group is a key pharmacophore in a number of enzyme inhibitors. researchgate.net For example, aryl sulfamate derivatives have been extensively studied as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.

Derivatization strategies often involve modifications to the aryl ring of the sulfamate. Structure-activity relationship (SAR) studies on dual aromatase-sulfatase inhibitors have explored various substitutions on the phenyl ring of compounds related to 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. These modifications include altering the position and nature of halogen substituents, introducing other functional groups, and replacing the phenyl ring with other aromatic or heterocyclic systems. Such derivatizations aim to optimize the inhibitory potency and selectivity of these compounds.

Furthermore, the sulfamate group itself can be derivatized. For instance, N-alkylation or N-arylation of the sulfamate nitrogen can be achieved through various synthetic methods, including copper-catalyzed N-arylation with aryl bromides. mcmaster.ca These derivatization strategies expand the chemical space accessible from aryl sulfamates, enabling the generation of libraries of compounds for screening in drug discovery and for the development of new chemical probes and reagents.

Self-Immolative Properties of Sulfamate Acetamides for Controlled Chemical Release

Sulfamate acetamides are emerging as a significant class of electrophiles with tunable reactivity and inherent self-immolative properties, making them valuable tools for controlled chemical release. nih.govnih.govsemanticscholar.org This "self-immolative" characteristic allows for the cleavage of a chemical bond that leads to the release of a specific molecule, or "payload," following a triggering event. acs.orggoogle.com In the context of sulfamate acetamides, this trigger is often the nucleophilic attack by a cysteine residue within a protein. nih.govacs.org

The underlying mechanism of this controlled release involves the sulfamate group acting as a leaving group. acs.org When a nucleophile, such as the thiol group of a cysteine, attacks the electrophilic carbon adjacent to the sulfamate, a covalent bond is formed. acs.orgresearchgate.net This event initiates a cascade of electronic rearrangements that result in the cleavage of the sulfamate moiety. acs.org The released sulfamic acid is unstable and subsequently dissociates into sulfur trioxide and a free amine, which constitutes the released payload. nih.govacs.org This process is a key feature of what is known as Covalent Ligand-Directed Release (CoLDR) chemistry. nih.govbiu.ac.il

The reactivity of these sulfamate acetamides can be modulated, a feature that is critical for their application in targeted chemical release. nih.govbiu.ac.il For instance, the nature of the amine group within the sulfamate structure can be altered to fine-tune the electrophilicity of the adjacent carbon center. acs.orgresearchgate.net This tunability allows for the design of sulfamate acetamides with varying half-lives and reactivity profiles, enabling a more controlled and specific release of the payload under defined physiological conditions. nih.gov

Research has demonstrated the utility of sulfamate acetamides in the development of "turn-on" probes and for the site-specific labeling of proteins. nih.govnih.gov For example, in the context of Bruton's tyrosine kinase (BTK) inhibitors, sulfamate analogues have been shown to possess low reactivity yet comparable potency to established drugs. nih.govbiu.ac.il This balance of stability and reactivity is crucial for in vivo applications. nih.govnih.gov

The stability of sulfamate acetamides in buffer solutions is notably superior to that of other electrophiles like chloroacetamides and sulfonate acetamides, which are prone to hydrolysis. researchgate.net This enhanced stability contributes to their suitability for applications requiring prolonged exposure in aqueous environments. researchgate.net

Detailed research findings have quantified the reactivity and inhibitory concentrations of various sulfamate acetamide (B32628) analogues. The following tables summarize key data from studies on these compounds.

Table 1: Half-life (t1/2) of Model α-Sulfamate/Sulfonate/Sulfone Acetamides in a Glutathione (GSH) Consumption Assay

CompoundHalf-life (t1/2) in hours
1a (Chloroacetamide)0.2
1b (Sulfonate acetamide)1.5
1c (Alkyl sulfamate acetamide)10
1d (Alkyl sulfamate acetamide)20
1e (Phenyl sulfamate acetamide)>48

This table illustrates the comparative reactivity of different acetamide compounds. Notably, the phenyl sulfamate acetamide (1e) exhibits significantly greater stability (longer half-life) compared to the chloroacetamide and alkyl sulfamate acetamides when exposed to the biological nucleophile glutathione. nih.govacs.org

Table 2: In Vitro Kinase Activity of Ibrutinib (B1684441) Derivatives Against BTK

CompoundIC50 (nM)
Ibrutinib~10
3c (Alkyl sulfamate)~10
3d (Alkyl sulfamate)~10
3e (Phenyl sulfamate)100

This table presents the half-maximal inhibitory concentration (IC50) for ibrutinib and its sulfamate analogues against BTK. The alkyl sulfamates (3c and 3d) demonstrate potency comparable to the parent drug, while the phenyl sulfamate (3e) is about ten times less potent. acs.org

Table 3: Cellular Activity of Ibrutinib Sulfamate Acetamide Analogues in Mino Cells

CompoundIC50 (nM) for Inhibition of BTK Autophosphorylation
Ibrutinib2.1
3b6.0
3c3.6

This table shows the cellular efficacy of ibrutinib and its sulfamate analogues in inhibiting the autophosphorylation of BTK in Mino cells. The data indicate that the sulfamate derivatives retain excellent inhibitory activity in a cellular context. nih.govacs.org

Advanced Analytical Methodologies for Research on 3 Cyanophenyl Sulfamate

Spectroscopic Techniques for Elucidating Reaction Mechanisms and Intermediates (Beyond Routine Characterization)

To understand the formation of 3-Cyanophenyl sulfamate (B1201201), typically synthesized from 3-cyanophenol (B46033) and a sulfamoylating agent like sulfamoyl chloride, advanced spectroscopic methods are employed to monitor the reaction in real-time. These techniques can identify transient intermediates and provide kinetic data that are unobtainable through standard endpoint analysis.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques such as ReactIR™ allow for the continuous monitoring of a reaction mixture without sampling. mt.comresearchgate.net By immersing an attenuated total reflectance (ATR) probe directly into the reactor, changes in the concentration of reactants, products, and intermediates can be tracked by observing their characteristic infrared absorption bands. youtube.comazom.com For the synthesis of 3-Cyanophenyl sulfamate, one would monitor the disappearance of the broad O-H stretch of the 3-cyanophenol reactant and the appearance of the S=O and S-O stretches of the sulfamate product. researchgate.netresearchgate.net This allows for the precise determination of reaction kinetics and the detection of any unstable intermediates that might form.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are used for final product verification, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex reaction mixtures or for byproduct identification. youtube.comresearchgate.net For mechanistic studies, techniques like Diffusion Ordered Spectroscopy (DOSY) can help differentiate species in a mixture based on their diffusion coefficients, which correlate with molecular size. This can be used to track the formation of larger intermediates or oligomeric byproducts. Dynamic NMR experiments can also be employed to study conformational changes or tautomeric equilibria in the molecule or its intermediates. researchgate.net

Table 1: Hypothetical In-situ FTIR Monitoring of this compound Synthesis This interactive table outlines the key vibrational modes that would be monitored during the synthesis.

Compound Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Trend During Reaction
3-Cyanophenol Phenolic O-H Stretching 3200-3600 Decrease
3-Cyanophenol C≡N Stretching ~2230 Stable / Slight Shift
Sulfamoyl chloride S=O Asymmetric Stretch ~1420 Decrease
Sulfamoyl chloride S=O Symmetric Stretch ~1200 Decrease
This compound S=O Asymmetric Stretch ~1380 Increase
This compound S=O Symmetric Stretch ~1170 Increase

Chromatographic Methods for Monitoring Reaction Progress and Purity Assessment in Synthetic Development

Chromatography is essential for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools for these tasks. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for monitoring the conversion of 3-cyanophenol to this compound. nih.gov Due to the polarity of the sulfamate group, reversed-phase HPLC is typically employed. mdpi.comresearchgate.net A method would be developed to achieve baseline separation between the starting material, the product, and any potential impurities. By withdrawing aliquots from the reaction at timed intervals, quenching them, and analyzing them by HPLC, a reaction profile can be constructed. This data is critical for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. For purity assessment, a validated HPLC method with a photodiode array (PDA) detector is used to quantify the product and detect impurities by their UV absorbance. nih.gov

Gas Chromatography (GC): For analysis by GC, the non-volatile this compound would typically require derivatization to increase its volatility and thermal stability. jfda-online.commdpi.com Silylation, for example, could be used to convert the sulfamate group into a more volatile trimethylsilyl (B98337) (TMS) derivative. nih.gov While less direct than HPLC for reaction monitoring, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a powerful tool for assessing the purity of the isolated product, often capable of detecting trace volatile impurities that may not be visible by HPLC. thermofisher.com

Table 2: Example HPLC Method for Purity Analysis of this compound This interactive table provides a sample set of parameters for an analytical HPLC run.

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Hypothetical Retention Time (3-cyanophenol) ~5.2 min

| Hypothetical Retention Time (this compound) | ~8.7 min |

Mass Spectrometry for Identification of Reaction Products and Byproducts

Mass spectrometry (MS) is an indispensable tool for confirming the identity of this compound and for identifying byproducts formed during its synthesis. nih.gov It is most powerfully applied when coupled with a chromatographic separation technique, such as LC-MS or GC-MS. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for analyzing the reaction mixture. After chromatographic separation by the LC, the eluent is introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of this compound can be readily detected, confirming its molecular weight. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that confirms the connectivity of the molecule. This technique is also highly effective for identifying and tentatively structuring unknown byproducts, such as those arising from over-reaction, side-reactions, or degradation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS provides high-resolution separation and electron ionization (EI) mass spectra. rsc.org EI typically causes extensive fragmentation, generating a characteristic "fingerprint" mass spectrum for the derivatized this compound that can be used for definitive identification and for library matching.

Table 3: Expected Mass Spectrometry Data for this compound and Potential Byproducts This interactive table lists the calculated m/z values for key species in an ESI-MS analysis.

Compound Formula Molecular Weight Expected m/z [M+H]⁺ Expected m/z [M-H]⁻
This compound C₇H₆N₂O₃S 198.20 199.02 197.00
3-Cyanophenol C₇H₅NO 119.12 120.04 118.03
Bis(3-cyanophenyl) sulfate C₁₄H₈N₂O₄S 298.29 299.03 297.01

Isotopic Labeling Strategies (e.g., Carbon-11) for Mechanistic Studies

Isotopic labeling is a powerful strategy for tracing the path of atoms through a reaction or a biological system. pnas.org Using positron-emitting isotopes like Carbon-11 (¹¹C) allows for dynamic in-vivo imaging with Positron Emission Tomography (PET), but it is also a sophisticated tool for mechanistic studies due to its high sensitivity. mdpi.com

The synthesis of [¹¹C]this compound would most logically involve the introduction of the ¹¹C label at the cyano group. This can be achieved using radiolabeled precursors such as [¹¹C]hydrogen cyanide ([¹¹C]HCN) or by converting cyclotron-produced [¹¹C]CO₂ into an electrophilic cyanating agent. acs.orgnih.govacs.org The short half-life of ¹¹C (approximately 20.4 minutes) presents a significant synthetic challenge, requiring rapid and highly efficient radiolabeling reactions and purification processes, which are often automated. nih.govnih.gov

Once synthesized, [¹¹C]this compound can be used in tracer studies. For example, by monitoring the distribution of radioactivity, one could elucidate the mechanism of transport or metabolism of the cyanophenyl moiety. In synthetic chemistry, isotope kinetic effect studies could be performed to determine rate-limiting steps in reactions involving the cyano group. The high sensitivity of detection for ¹¹C allows for experiments to be run at exceptionally low, non-perturbing concentrations, providing a clear window into the compound's intrinsic chemical and biological behavior. nih.gov

Future Research Directions in 3 Cyanophenyl Sulfamate Chemistry

Exploration of Undiscovered Synthetic Methodologies

The advancement of novel, efficient, and sustainable methods for synthesizing 3-Cyanophenyl sulfamate (B1201201) is a critical area for future research. Although conventional methods are available, there is substantial scope for the development of more sophisticated synthetic approaches.

Future research could productively focus on:

Novel Sulfamating Agents: The development of new reagents for sulfamation could offer milder reaction conditions and broader substrate compatibility. For instance, reagents like hexafluoroisopropyl sulfamate have been shown to be effective for the synthesis of various sulfamates and sulfamides under gentle conditions. organic-chemistry.org

Flow Chemistry Synthesis: The application of continuous flow technologies could enhance the safety, scalability, and control of the sulfamation reaction. This approach allows for precise control over reaction parameters, leading to potentially higher yields and purities. A spinout company from Imperial College London and BASF is utilizing flow chemistry to create large datasets for training machine learning models to optimize chemical manufacturing. soci.org

MethodologyPotential AdvantagesKey Research Focus
Novel Sulfamating ReagentsMilder reaction conditions, improved functional group tolerance, enhanced safety.Design and synthesis of new reagents, mechanistic studies of the sulfamation process.
Catalytic ApproachesHigh atom economy, direct C-H functionalization, reduced waste.Catalyst development, optimization of reaction conditions, expansion of substrate scope.
Flow Chemistry SynthesisImproved safety and scalability, precise reaction control, potential for automation.Reactor design, process optimization, integration with real-time analytics.

Table 1: Potential Future Synthetic Methodologies for 3-Cyanophenyl Sulfamate.

Unveiling Novel Reactivity Modes and Mechanistic Phenomena

A deeper understanding of the reactivity of this compound is essential for unlocking its full potential in synthetic chemistry. The interplay between the electron-withdrawing cyano group and the sulfamate moiety likely gives rise to unique chemical behaviors that are yet to be fully explored.

Future investigations should consider:

Directed Metalation: The sulfamate group can act as a directing group in metalation reactions, enabling the selective functionalization of the aromatic ring at positions that are otherwise difficult to access.

Participation in Multicomponent Reactions: The development of one-pot multicomponent reactions involving this compound could provide rapid access to complex molecular architectures. azolifesciences.com

Photoredox and Electrochemical Reactions: Investigating the behavior of this compound under photoredox or electrochemical conditions could unveil novel radical-based transformations and provide access to new chemical space.

Development of New Applications in Materials Science and Industrial Chemical Processes

The distinct properties of this compound make it a promising candidate for applications in materials science and as an intermediate in industrial processes. The presence of both a polar sulfamate group and a rigid cyanophenyl unit can impart desirable characteristics to new materials.

Potential areas for future development include:

Polymer Science: Incorporation of the this compound motif into polymer backbones could lead to materials with enhanced thermal stability, specific dielectric properties, or improved mechanical strength.

Coordination Chemistry: The nitrogen and oxygen atoms of the sulfamate and the nitrogen of the cyano group can serve as coordination sites for metal ions, making this compound a potential building block for metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis or gas storage.

Industrial Intermediates: As a key intermediate, p-phenyl cyanophenyl (an isomer of this compound) is crucial for the synthesis of high-grade pigments. google.com Further exploration of this compound in similar industrial contexts could reveal its utility in the production of dyes, agrochemicals, or pharmaceuticals. The cyano group is a key functional group in some dual aromatase-sulfatase inhibitors. nih.gov

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry in Sulfamate Systems

The application of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating research in sulfamate chemistry. These computational tools can be used to predict reaction outcomes, design novel molecules, and elucidate reaction mechanisms.

Future research in this area should focus on:

Predictive Modeling: ML models can be trained to predict the reactivity of sulfamates and the properties of their derivatives, thereby guiding experimental efforts. researchgate.netdartmouth.edu This can significantly reduce the time and resources required for the discovery of new compounds with desired characteristics.

Reaction Prediction and Optimization: AI algorithms can analyze vast amounts of chemical data to predict the outcomes of unknown reactions and suggest optimal reaction conditions. mit.educhemai.io This has the potential to streamline the development of new synthetic methodologies for sulfamates.

Molecular Design: Generative AI models can be used to design novel sulfamate-containing molecules with specific, tailored properties for applications in materials science or drug discovery. acs.org

Mechanistic Insights: ML-based molecular dynamics simulations can provide a deeper understanding of reaction pathways and kinetics, overcoming the limitations of traditional computational methods. nih.gov Furthermore, molecular dynamics simulations are crucial for understanding the interactions of sulfated molecules, such as glycosaminoglycans. nih.govacs.org

Application AreaPotential ImpactKey Technologies
Predictive ModelingAccelerated discovery of compounds with desired properties.Machine learning, quantitative structure-activity/property relationships (QSAR/QSPR).
Reaction PredictionRapid identification of optimal synthetic routes.Artificial intelligence, large language models, analysis of reaction databases.
Molecular DesignDe novo design of functional molecules.Generative AI, reinforcement learning, graph neural networks.
Mechanistic ElucidationDeeper understanding of reaction mechanisms and kinetics.Machine learning-based molecular dynamics, computational chemistry.

Table 2: Integration of AI and Machine Learning in Future this compound Research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyanophenyl sulfamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of sulfamate derivatives like this compound typically involves sulfamation of the corresponding phenol precursor. A validated approach includes reacting 3-cyanophenol with sulfamoyl chloride in anhydrous dichloromethane under inert conditions (argon/nitrogen), using triethylamine as a base to neutralize HCl byproducts . Optimizing stoichiometry (1:1.2 molar ratio of phenol to sulfamoyl chloride) and reaction time (4–6 hours at 0–5°C) improves yield (>75%) and minimizes hydrolysis side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the sulfamate group (–OSO2_2NH2_2) and cyanophenyl moiety (e.g., aromatic protons at δ 7.4–7.8 ppm and –CN resonance at ~110 ppm in 13^13C) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect impurities (e.g., unreacted phenol or sulfonic acid byproducts) .
  • Elemental Analysis : Validate empirical formula (e.g., C7_7H5_5N2_2O3_3S) with <0.3% deviation .

Q. What stability considerations are critical for handling and storing this compound in experimental settings?

  • Methodological Answer : Store the compound in amber vials at –20°C under anhydrous conditions to prevent hydrolysis of the sulfamate group. Stability studies show decomposition (>5%) occurs within 72 hours at room temperature in aqueous media (pH > 7.0). For biological assays, prepare fresh solutions in DMSO or dry DMF and avoid prolonged exposure to light .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of sulfamate derivatives, and how can stereochemical outcomes be validated?

  • Methodological Answer : Utilize chiral dirhodium(II) catalysts (e.g., Rh2_2(S-nap)4_4) in Du Bois asymmetric C–H amination reactions to generate enantiomerically pure sulfamate esters. For this compound, introduce a prochiral sulfamate precursor and monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

  • Methodological Answer : Systematically modify substituents (e.g., –CN position, sulfamate group) and evaluate effects using in vitro assays. For example:

  • Replace –CN with –NO2_2 or –CF3_3 to assess electronic effects on enzyme inhibition.
  • Test cytotoxicity in cancer cell lines (e.g., MCF-7) and compare IC50_{50} values to correlate substituent hydrophobicity with activity .
  • Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins like steroid sulfatase .

Q. What analytical approaches resolve contradictions in sulfamate stability data under varying experimental conditions?

  • Methodological Answer : Conduct controlled stability studies using:

  • Capillary Electrophoresis (CE) : Monitor degradation products (e.g., free cyanophenol) in buffers of varying pH (2.0–9.0) .
  • HPLC-MS/MS : Quantify hydrolyzed sulfamate in biological matrices (e.g., plasma) using deuterated internal standards .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under different storage conditions .

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to:

  • Map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., SN2 sulfamate hydrolysis) and compare activation energies with experimental data .

Q. What techniques detect sulfamate derivatives in complex biological matrices, and how can interference be minimized?

  • Methodological Answer : Use HPLC-MS with hydrophilic interaction liquid chromatography (HILIC) columns to retain polar sulfamates. For tissue samples, employ solid-phase extraction (SPE) with Oasis HLB cartridges to remove lipids/proteins. Validate methods per ICH guidelines (LOQ < 10 ng/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.